N-(2-ethylphenyl)-2,2-diphenylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21NO/c1-2-17-11-9-10-16-20(17)23-22(24)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16,21H,2H2,1H3,(H,23,24) |
InChI Key |
OPUBJMBSEUNHEL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Literature Review for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Bioactivity of N-(2-ethylphenyl)-2,2-diphenylacetamide and its Analogs
Introduction
N-aryl-diphenylacetamides represent a versatile class of chemical scaffolds with a broad spectrum of documented biological activities. While specific research on N-(2-ethylphenyl)-2,2-diphenylacetamide is not extensively published, a comprehensive review of its structural analogs provides compelling evidence for its potential as a lead compound in drug discovery. This technical guide synthesizes the existing literature on the bioactivity of N-aryl-diphenylacetamide derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the synthetic strategies, diverse pharmacological effects, and underlying mechanisms of action that characterize this promising family of compounds.
The core structure, featuring a diphenylacetamide moiety linked to a substituted aryl ring, allows for significant chemical diversity and the modulation of biological activity. This has led to the exploration of these compounds for a range of therapeutic applications, including as anticonvulsants, analgesics, antimicrobials, and antivirals.[1] Understanding the structure-activity relationships (SAR) within this class is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.[2]
Synthetic Strategies: A Foundation for Diversity
The synthesis of N-aryl-diphenylacetamide derivatives is generally achieved through well-established and robust chemical methodologies. The primary and most common approach involves the acylation of a substituted aniline with a diphenylacetyl chloride derivative.[1] This straightforward reaction allows for the facile introduction of various substituents on the N-phenyl ring, enabling the generation of a diverse library of analogs for biological screening.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for N-Aryl-diphenylacetamide derivatives.
An alternative route involves the reaction of a chloroacetamide with various amines or other nucleophiles.[1] For instance, 2-chloro-N,N-diphenylacetamide can serve as a versatile intermediate for the synthesis of a variety of derivatives.[3][4]
Experimental Protocol: General Synthesis of N-(2-ethylphenyl)-2,2-diphenylacetamide
The following is a representative, step-by-step protocol for the synthesis of the title compound, based on established methods for analogous structures.[5]
-
Preparation of Diphenylacetyl Chloride:
-
To a solution of diphenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude diphenylacetyl chloride, which can be used in the next step without further purification.
-
-
Acylation of 2-ethylaniline:
-
Dissolve 2-ethylaniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an inert solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of diphenylacetyl chloride (1 equivalent) in the same solvent dropwise to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(2-ethylphenyl)-2,2-diphenylacetamide.
-
A Spectrum of Bioactivity: Key Pharmacological Effects
The N-aryl-diphenylacetamide scaffold has been associated with a diverse range of biological activities. The following sections detail the most significant and well-documented of these effects.
Anticonvulsant Activity
A substantial body of research points to the potent anticonvulsant properties of diphenylacetamide derivatives.[3][6][7] These compounds have shown efficacy in various preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[3][8]
The mechanism of anticonvulsant action for many of these derivatives is believed to involve the modulation of voltage-gated sodium and calcium channels.[1] Specifically, some analogs have demonstrated the ability to bind to the neuronal voltage-sensitive sodium channels, thereby stabilizing the inactive state and reducing neuronal hyperexcitability.[7]
Table 1: Anticonvulsant Activity of Selected Diphenylacetamide Derivatives
| Compound/Derivative | Experimental Model | Reported Activity | Reference |
| N1-[2-(substituted phenyl)-4-oxo-1, 3-thiazolan-3-yl]-2, 2-diphenylacetamides | Maximal electroshock seizure (MES) method | Several derivatives showed anticonvulsant activity. | [6] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal electroshock (MES) and 6-Hz screens | 3-(Trifluoromethyl)anilide derivatives showed activity in MES seizures. | [7] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Maximal electroshock seizure (MES) test | Potent anti-MES agent in rats. | [8] |
Analgesic and Anti-inflammatory Properties
Several N-aryl-diphenylacetamide derivatives have been investigated for their analgesic and anti-inflammatory potential. The proposed mechanism for these effects often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[2] By blocking the activity of COX-1 and COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory and pain-sensitizing molecules.
Caption: Simplified signaling pathway for the analgesic action of certain diphenylacetamide derivatives targeting COX enzymes.[1]
Studies on certain derivatives have shown analgesic activity in the formalin model of tonic pain, suggesting an anti-inflammatory profile.[1] This dual activity makes them attractive candidates for the development of novel pain management therapies.
Antimicrobial and Antifungal Activity
The diphenylamine moiety, a core component of the diphenylacetamide structure, has been associated with antimicrobial properties.[4] Consequently, various N-aryl-diphenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.
For example, certain 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives have demonstrated significant antimicrobial and antifungal activity.[4] The presence of specific substituents on the phenyl ring appears to be crucial for modulating this activity, with electron-releasing groups sometimes enhancing antibacterial effects and chloro groups potentially increasing antifungal potency.[4]
Antiviral Activity
Emerging research has also highlighted the potential of diphenylacetamide derivatives as antiviral agents. For instance, N'-phenylacetohydrazide derivatives have been identified as entry inhibitors of the Ebola virus (EBOV), demonstrating potent antiviral activity by preventing viral infection in cellular models.[1] This suggests that the diphenylacetamide scaffold could serve as a starting point for the development of broad-spectrum antiviral therapeutics.
Structure-Activity Relationships (SAR)
The biological activity of N-aryl-diphenylacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[2] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.
-
Substituents on the N-phenyl ring: The electronic and steric properties of substituents on the N-phenyl ring can significantly influence activity. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a 3-(trifluoromethyl) group on the anilide moiety was found to be critical for anticonvulsant activity.[2][7]
-
Modifications of the Diphenylmethyl Moiety: While less explored, modifications to the diphenylmethyl portion of the molecule could also impact biological activity.
-
Linker Modifications: The nature of the amide linker is crucial for maintaining the overall conformation and interaction with biological targets.
Caption: A simplified decision tree illustrating a key SAR finding for anticonvulsant activity.[2]
Conclusion and Future Directions
The N-aryl-diphenylacetamide scaffold is a privileged structure in medicinal chemistry, with a rich and diverse pharmacological profile. While direct experimental data for N-(2-ethylphenyl)-2,2-diphenylacetamide is limited, the extensive literature on its analogs strongly suggests its potential for significant bioactivity, particularly as an anticonvulsant and analgesic agent.
Future research should focus on the systematic synthesis and biological evaluation of a library of N-(2-ethylphenyl)-2,2-diphenylacetamide analogs to elucidate specific structure-activity relationships. This should be coupled with in-depth mechanistic studies to identify the precise molecular targets and signaling pathways involved in their pharmacological effects. The well-established synthetic routes and the promising biological activities of this compound class make it a fertile ground for the discovery of novel therapeutic agents to address unmet medical needs.
References
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Nikalje, A. P. G., Ghodke, M., & Girbane, A. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 57-64. Available from: [Link]
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Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 43–47. Available from: [Link]
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New anticonvulsant agents. Semantic Scholar. Available from: [Link]
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Synthesis and CNS Activity of Phenytoin Derivatives. Bentham Science Publisher. Available from: [Link]
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Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv. Available from: [Link]
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Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(4), 936-947. Available from: [Link]
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Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ResearchGate. Available from: [Link]
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The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. Available from: [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link]
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Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. PubMed. Available from: [Link]
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N,N-diethyl-2,2-diphenylacetamide. PubChem. Available from: [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available from: [Link]
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Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. Available from: [Link]
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N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide. National Center for Biotechnology Information. Available from: [Link]
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N-[4-(methylethyl)phenyl]-2,2-diphenylacetamide. PubChem. Available from: [Link]
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DESIGN, SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF NOVEL N 1-[2-(SUBSTITUTED PHENYL)-4-OXO-1, 3-THIAZOLAN-3-YL]. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Navigating the Safety Profile of N-(2-ethylphenyl)-2,2-diphenylacetamide: A Technical Guide for Researchers
Introduction: Understanding the Compound and the Imperative for a Rigorous Safety Assessment
N-(2-ethylphenyl)-2,2-diphenylacetamide is a compound of interest within the landscape of contemporary drug discovery and development. Its structural features, comprising a diphenylacetamide core and an N-substituted ethylphenyl group, suggest a potential for biological activity that warrants thorough investigation. As with any novel chemical entity, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed technical overview of the safety considerations for N-(2-ethylphenyl)-2,2-diphenylacetamide.
In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this document synthesizes data from structurally analogous compounds to construct a provisional yet scientifically grounded safety profile. By examining the known hazards of related molecules such as N,N-diethyl-2-phenylacetamide, 2-phenylacetamide, and 2,2-diphenylacetamide, we can infer potential risks and establish robust protocols for safe handling, storage, and emergency response. This approach, rooted in the principles of chemical similarity and toxicological extrapolation, provides a critical framework for mitigating risk in the laboratory.
Section 1: Hazard Identification and Classification
The hazard profile of N-(2-ethylphenyl)-2,2-diphenylacetamide is extrapolated from the known classifications of its structural analogs. The primary hazards are anticipated to be related to acute toxicity, skin and eye irritation, and potential respiratory effects.
Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for related compounds, the following classifications should be considered:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][6][7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6][7]
Toxicological Summary of Analogous Compounds
| Hazard Classification | N,N-diethyl-2-phenylacetamide | 2-Phenylacetamide | 2,2-Diphenylacetamide |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[3][5] | Category 4: Harmful if swallowed[8] | Category 4: Harmful if swallowed[4] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin[3][5] | No data available | No data available |
| Acute Inhalation Toxicity | Category 2: Fatal if inhaled[3][5] | Not an expected route of exposure | No data available |
| Skin Irritation | No data available | Causes skin irritation[7] | Causes skin irritation[6] |
| Eye Irritation | No data available | Category 2: Causes serious eye irritation[8] | Causes serious eye irritation[6] |
Note: The high acute inhalation toxicity of N,N-diethyl-2-phenylacetamide underscores the critical importance of handling N-(2-ethylphenyl)-2,2-diphenylacetamide in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
Section 2: Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is paramount to ensuring the safety of laboratory personnel. The following procedures are based on best practices for handling compounds with the anticipated hazard profile of N-(2-ethylphenyl)-2,2-diphenylacetamide.
Handling Procedures
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[3][9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles or a face shield.[1][3]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling the compound.[1]
-
Avoiding Dust and Aerosol Formation: Handle the solid compound with care to prevent the generation of dust.[3][9] If the compound is a liquid, avoid the formation of mists or aerosols.[1]
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[3][9]
-
Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[3][9][10]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[11][12]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the primary barriers to exposure. The selection of appropriate controls should be based on a thorough risk assessment of the specific experimental procedures.
Engineering Controls
-
Primary Control: A certified chemical fume hood is the recommended primary engineering control for all procedures involving N-(2-ethylphenyl)-2,2-diphenylacetamide.
-
Secondary Controls: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[8]
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE Selection Workflow for Handling N-(2-ethylphenyl)-2,2-diphenylacetamide.
Section 4: First-Aid and Emergency Procedures
In the event of an exposure or emergency, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
-
In case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment as outlined in Section 3.[1][3][5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[1][13][14]
-
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]
Section 5: Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This material may be classified as hazardous waste.
-
Disposal Method: Dispose of the compound and any contaminated materials at a licensed hazardous waste treatment, storage, and disposal facility. Do not dispose of down the drain or in the regular trash.[8]
Conclusion: A Commitment to a Culture of Safety
The safe and ethical conduct of research is a collective responsibility. While this guide provides a comprehensive overview of the inferred safety profile of N-(2-ethylphenyl)-2,2-diphenylacetamide, it is not a substitute for a thorough, procedure-specific risk assessment. Researchers are encouraged to critically evaluate their experimental designs and to foster a laboratory environment where safety is paramount. By integrating the principles outlined in this document into daily practice, the scientific community can continue to push the boundaries of knowledge while ensuring the well-being of its members.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229107, N,N-diethyl-2,2-diphenylacetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78420, 2,2-Diphenylacetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225533, N,2-Diphenylacetamide. Retrieved from [Link]
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ResearchGate. (2025, August 10). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N,N-Diethyl-2-hydroxy-2-phenylacetamide Properties. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019, August 20). Safety Data Sheet: Ammonium dihydrogenorthophosphate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diphenyl- (CAS 519-87-9). Retrieved from [Link]
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Methodological & Application
thin layer chromatography (TLC) conditions for N-(2-ethylphenyl)-2,2-diphenylacetamide
Application Note: TLC Method Development for N-(2-ethylphenyl)-2,2-diphenylacetamide
Introduction & Scope
This application note details the chromatographic behavior and separation protocols for N-(2-ethylphenyl)-2,2-diphenylacetamide , a lipophilic amide intermediate often encountered in the synthesis of anticonvulsants and local anesthetics.
Due to the steric bulk of the diphenylacetyl group and the lipophilicity of the 2-ethylphenyl moiety, this molecule presents unique separation challenges. It often co-elutes with non-polar byproducts or streaks due to amide bond rotamers. This guide provides a robust, self-validating protocol to separate the target amide from common precursors: 2-ethylaniline (amine) and diphenylacetic acid (acid).
Physicochemical Profile & Separation Logic
To design an effective TLC system, we must first understand the analyte's interaction with the stationary phase (Silica Gel 60).
| Feature | Chemical Property | Chromatographic Implication |
| Core Structure | Tertiary Amide (capped) | Moderate polarity; Hydrogen bond acceptor. |
| Lipophilic Domain | Diphenyl + Ethylphenyl | High LogP (~4.5–5.0). Strong retention in non-polar solvents; fast elution in polar solvents. |
| UV Activity | Three aromatic rings | Strong UV absorption at 254 nm. Primary detection method. |
| Impurities | 2-Ethylaniline (Basic) | Tends to streak or stick to acidic silica silanols. Requires basic modifier or polar eluent. |
| Impurities | Diphenylacetic Acid (Acidic) | Stays at baseline in neutral solvents; requires acidic modifier to elute. |
Core Protocol: Mobile Phase Optimization
Standard Stationary Phase: Silica Gel 60 F
The "Golden Ratio" Starting Point
For lipophilic amides, pure non-polar solvents (Hexane) yield
-
Primary Solvent System: Hexane : Ethyl Acetate (80:20 v/v)
-
Alternative (Green Chemistry): Heptane : Isopropyl Acetate (85:15 v/v)
Method Development Workflow
Do not rely on a single run. Use this iterative logic to tune the separation for your specific batch impurity profile.
Figure 1: Decision tree for optimizing mobile phase polarity and pH modifiers.
Visualization & Detection Protocols
Since the amide bond is not easily oxidizable, standard stains like KMnO
Primary Detection: UV Absorption
-
Wavelength: 254 nm (Short Wave).[1]
-
Observation: The product will appear as a distinct dark purple/black spot against the bright green fluorescent background of the F
plate. -
Limit of Detection: ~0.5 µg.
Secondary Detection: Iodine Chamber (Reversible)
-
Mechanism: Iodine vapor intercalates into the lipophilic aromatic rings.
-
Protocol: Place the dried plate in a jar containing iodine crystals for 2–5 minutes.
-
Result: The amide appears as a yellow/brown spot . This is non-destructive; the spot will fade as iodine sublimates, allowing for subsequent mass spectrometry analysis.
Impurity-Specific Stains (Critical for Purity Checks)
To confirm the absence of starting materials, use these specific stains on a co-spotted plate:
| Target Impurity | Reagent | Protocol | Result |
| 2-Ethylaniline | Ninhydrin | Dip/Spray | Red/Pink spot. (Amide will NOT react). |
| Diphenylacetic Acid | Bromocresol Green | Dip/Spray (No Heat) | Yellow spot on blue background. (Amide will NOT react). |
Troubleshooting Common Issues
Issue 1: Co-elution with Starting Material
-
Symptom: The product spot overlaps with the 2-ethylaniline spot.
-
Root Cause: In neutral solvents, the aniline is moderately lipophilic and travels near the amide.
-
Solution: Use Acidic Mobile Phase .
-
Recipe: Hexane : EtOAc : Acetic Acid (70 : 30 : 1).
-
Effect: Acetic acid protonates the aniline (forming a salt), forcing it to stay at the baseline (
). The neutral amide continues to migrate ( ).
-
Issue 2: Product "Ghosting" or Fading
-
Symptom: Spot is visible under UV but vanishes after drying or storage.
-
Root Cause: Volatility (unlikely for this MW) or decomposition.
-
Solution: This compound is stable.[2] If spots fade, check for UV lamp degradation or plate moisture . Reactivate plates by heating at 100°C for 30 mins before use.
Summary of Validated Conditions
For the final documentation of your experiment, the following conditions are recommended as the standard operating procedure (SOP):
-
TLC Plate: Merck Silica Gel 60 F
Aluminum Sheets.[3] -
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
-
Sample Diluent: Dichloromethane (DCM) or Ethyl Acetate (10 mg/mL).
-
Visualization: UV (254 nm) followed by Iodine vapor.[4]
-
Expected
:-
Product:
-
Impurity (Acid):
(Streaks) -
Impurity (Aniline):
(Highly dependent on plate acidity; use Ninhydrin to confirm).
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Touchstone, J. C.Practice of Thin Layer Chromatography, 3rd Ed. Wiley-Interscience, 1992.
-
BenchChem Technical Support. "Monitoring N-(2-hydroxyethyl)-2-phenylacetamide Synthesis by TLC." BenchChem Application Notes. Accessed October 2023. Link
-
Chemistry LibreTexts. "Visualizing TLC Plates." Organic Chemistry Lab Techniques. Accessed October 2023. Link
- Reich, E., & Schibli, V.High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007.
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Application Note: In Vitro Characterization of N-(2-ethylphenyl)-2,2-diphenylacetamide
This guide outlines the comprehensive in vitro characterization protocols for N-(2-ethylphenyl)-2,2-diphenylacetamide , a lipophilic small molecule scaffold often investigated in medicinal chemistry for its potential as an ion channel modulator, metabolic enzyme inhibitor, or agrochemical active ingredient.
Given the structural properties (high lipophilicity, diphenyl methane core, and substituted aniline amide), this guide prioritizes solubility optimization , metabolic stability profiling , and target engagement assays suitable for hydrophobic NCEs (New Chemical Entities).
Part 1: Compound Analysis & Handling Strategy
Physicochemical Profile & Solubility
The structure of N-(2-ethylphenyl)-2,2-diphenylacetamide features a central acetamide linker flanked by two phenyl rings and a 2-ethylphenyl group. This creates a highly lipophilic molecule (Predicted LogP ~4.5–5.0) with low aqueous solubility.
-
Challenge: The compound is prone to precipitation in aqueous buffers and non-specific binding to plasticware.
-
Solution: Use a "Step-Down Dilution" protocol with intermediate solvent concentrations to prevent "crashing out" during serial dilutions.
Formulation Protocol
Stock Solution Preparation:
-
Solvent: 100% DMSO (anhydrous). Avoid ethanol as the primary stock solvent due to potential evaporation and concentration shifts.
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber glass vials (to minimize adsorption to plastic) and store at -20°C.
-
Quality Control: Verify solubility via visual inspection and, if possible, nephelometry before every assay.
Part 2: Metabolic Stability Assay (Microsomal Stability)
Rationale: The diphenylmethane moiety and the ethyl side chain on the aniline ring are prime sites for Cytochrome P450-mediated oxidation (hydroxylation and dealkylation). Determining the intrinsic clearance (
Materials
-
Test Compound: N-(2-ethylphenyl)-2,2-diphenylacetamide (1 µM final).
-
Enzyme Source: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Experimental Workflow
-
Pre-incubation: Mix Microsomes and Buffer at 37°C for 5 minutes.
-
Initiation: Add Test Compound (from 1000x DMSO stock) to the mixture.
-
Start Reaction: Add NADPH Regenerating System.
-
Control: Prepare a "minus NADPH" control to rule out chemical instability.
-
-
Sampling: Remove aliquots (50 µL) at time points: 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Analysis
Calculate the slope (
Visualization of Metabolic Pathway Logic:
Caption: Predicted metabolic fate of N-(2-ethylphenyl)-2,2-diphenylacetamide in liver microsomes.
Part 3: Cellular Permeability & Cytotoxicity
Rationale: Due to high lipophilicity, the compound may become trapped in cell membranes. A PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay is required to assess bioavailability, coupled with a cytotoxicity check to ensure assay validity.
Cytotoxicity Screening (MTT Assay)
Objective: Determine the Maximum Tolerated Concentration (MTC) for functional assays.
Protocol:
-
Seeding: Plate HEK293 or HepG2 cells (10,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of N-(2-ethylphenyl)-2,2-diphenylacetamide (0.1 µM – 100 µM).
-
Vehicle Control: 0.5% DMSO (Max).
-
Positive Control: 10% DMSO or Triton X-100.
-
-
Incubation: 24 or 48 hours at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.
Permeability (PAMPA)
Protocol:
-
Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).
-
Membrane: Coat the filter of the acceptor plate with 5 µL of lecithin/dodecane mixture (artificial membrane).
-
Acceptor Plate: Add 200 µL of blank PBS.
-
Assembly: Sandwich the plates and incubate for 5 hours at Room Temperature (humidity chamber).
-
Quantification: Measure concentration in Donor and Acceptor compartments via UV-Vis or LC-MS.
-
Calculation: Determine Effective Permeability (
).
Part 4: Target Potency Assay Framework (Generic IC50)
Rationale: If investigating this compound as an inhibitor (e.g., for an ion channel or enzyme), a robust dose-response protocol is essential.
Assay Setup (Example: Fluorescence-based Inhibition):
-
Preparation: Prepare 10-point dose-response curve (1:3 serial dilution) starting at 30 µM.
-
Reagent Mix:
-
5 µL Compound (5x conc).
-
10 µL Enzyme/Target Protein.
-
10 µL Substrate/Tracer.
-
-
Incubation: Time dependent on target kinetics (typically 30-60 min).
-
Detection: Read Fluorescence Intensity (FI) or FRET signal.
-
Curve Fitting: Use a 4-parameter logistic (4PL) regression model.
Summary of Key Parameters
| Parameter | Specification | Critical Note |
| Solvent Vehicle | DMSO (100%) | Max assay concentration < 0.5% to avoid cellular toxicity. |
| Storage | -20°C, Amber Glass | Protect from light; minimize plastic contact. |
| Solubility Limit | ~50-100 µM (Buffer) | Check for precipitation at high concentrations. |
| Metabolic Liability | High (CYP450) | Expect rapid clearance in microsomes; use appropriate controls. |
| Assay Window | 24-48 Hours | Ensure compound stability over the incubation period. |
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
Troubleshooting & Optimization
optimizing reaction temperature for N-(2-ethylphenyl)-2,2-diphenylacetamide formation
Current Status: Operational Topic: Reaction Temperature Optimization & Troubleshooting Ticket ID: CHEM-OPT-8821
Executive Summary: The Steric-Thermal Paradox
Welcome to the technical support hub for hindered amide synthesis. You are likely encountering difficulty synthesizing N-(2-ethylphenyl)-2,2-diphenylacetamide due to a conflict between two chemical realities:
-
Steric Hindrance (The Kinetic Barrier): Both the electrophile (2,2-diphenylacetyl chloride) and the nucleophile (2-ethylaniline) are sterically bulky. The ortho-ethyl group on the aniline twists the ring, making nucleophilic attack slow. This typically requires heat to overcome.[1]
-
Alpha-Acidity (The Thermodynamic Trap): The 2,2-diphenylacetyl chloride contains a highly acidic proton at the
-position. In the presence of a base (like triethylamine) and heat , it rapidly eliminates HCl to form diphenylketene , a highly reactive intermediate that polymerizes or oxidizes, leading to colored impurities and low yields.
The Solution: You cannot use a static temperature.[2] You must utilize a Dynamic Temperature Profile : Cryogenic Addition followed by Controlled Thermal Activation.
Critical Mechanism & Pathway Analysis
Before proceeding to the protocol, review the reaction pathways below. Understanding the "Ketene Trap" is essential for troubleshooting.
Figure 1: Reaction landscape showing the competition between direct acylation (green) and the ketene elimination pathway (red/yellow).
Optimized Experimental Protocol
Objective: Maximize yield while suppressing diphenylketene formation.
Reagents
-
Acid Chloride: 2,2-diphenylacetyl chloride (Freshly prepared or commercial).
-
Amine: 2-ethylaniline (1.0 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).[3]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Critical for overcoming steric hindrance at lower temperatures.
Step-by-Step Workflow
-
Preparation of the Amine Solution (The Heat Sink):
-
Dissolve 2-ethylaniline, TEA, and DMAP in anhydrous DCM.
-
Cool this solution to 0°C using an ice/water bath. Ensure the internal temperature is
before proceeding.
-
-
Controlled Addition (The Critical Step):
-
Dissolve 2,2-diphenylacetyl chloride in a separate volume of DCM.
-
Add the acid chloride solution to the amine solution dropwise over 30–45 minutes.
-
Technical Note: Monitor internal temperature.[4] If it rises above 10°C, pause addition. High local concentration of base + acid chloride + heat = Ketene formation.
-
-
The Thermal Ramp (Kinetic Activation):
-
Hour 0–1: Stir at 0°C.
-
Hour 1–4: Remove the ice bath and allow the mixture to warm naturally to Room Temperature (20–25°C).
-
Checkpoint: Check TLC. If starting material remains (likely due to the steric bulk of the ethyl group), do not reflux yet . Stir for 12–18 hours at RT.
-
Only if conversion is <80% after 18h: Switch solvent to Toluene and heat to 60°C. (Avoid boiling DCM as it may not provide enough energy to overcome the steric barrier without losing solvent).
-
-
Quench & Workup:
-
Quench with 1M HCl (cold) to remove unreacted amine and DMAP.
-
Wash with saturated NaHCO₃ (removes unreacted acid).
-
Dry organic layer (MgSO₄) and concentrate.[5]
-
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned bright yellow/orange immediately upon adding the acid chloride. Is this normal?
Diagnosis: Diphenylketene Formation.
-
Cause: The acid chloride was added too fast or at too high a temperature. The base deprotonated the alpha-carbon before the amine could attack. Diphenylketene is yellow/orange.
-
Fix: You cannot reverse this easily. For the next run, ensure the receiving flask is at 0°C and add the acid chloride slower.
-
Salvage: If the color is present, continue stirring. The ketene can still react with the amine to form the product, but you will likely have colored impurities (ketene dimers) that require column chromatography to remove.
Q2: I have low conversion even after 24 hours at Room Temperature.
Diagnosis: Steric Lock.
-
Cause: The 2-ethyl group on the aniline is blocking the approach of the bulky diphenylacetyl group.
-
Fix:
-
Add Catalyst: Did you use DMAP? If not, add 10 mol% DMAP now. It acts as a "acyl transfer agent," forming a reactive intermediate that is less sterically sensitive than the acid chloride.
-
Thermal Boost: If DMAP fails, gently heat the reaction to 40°C (refluxing DCM). Do not exceed 60°C to avoid degradation.
-
Q3: A white precipitate formed immediately. Is my product crashing out?
Diagnosis: Triethylamine Hydrochloride (Salt).
-
Analysis: This is a byproduct of the reaction (Base + HCl). It is normal.
-
Verification: Take a small aliquot and add water. If the solid dissolves, it is the salt. If it remains, it might be your product (which is highly lipophilic).
-
Action: Proceed with the standard aqueous workup. The salt will wash away.
Q4: The product is oiling out during recrystallization.
Diagnosis: Impurity Interference / Solvent Mismatch.
-
Cause: The presence of ketene dimers (oily byproducts) often prevents clean crystallization.
-
Fix:
-
Trituration: Sonicate the crude oil with cold hexanes or pentane. This often dissolves impurities and solidifies the amide.
-
Solvent System: Use Ethanol/Water (hot dissolve in ethanol, add water until cloudy, cool slowly) or Toluene/Heptane.
-
Data & Specifications
| Parameter | Recommended Value | Scientific Rationale |
| Initial Temp | 0°C to 5°C | Prevents E1cB elimination (Ketene formation). |
| Reaction Temp | 20°C (RT) | Sufficient for acylation; minimizes thermal degradation. |
| Max Temp | 40°C | Only use if sterics prevent conversion at RT. |
| Addition Time | >30 mins | Prevents localized exotherms (hotspots). |
| Catalyst | DMAP (10%) | Nucleophilic catalyst essential for hindered substrates. |
References
-
BenchChem. (2025).[1][3][6] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from 6[3]
-
Organic Syntheses. (2017). Enantioselective Preparation of 5-Oxo-5,6-dihydro-2H-pyran-2-yl phenylacetate via organocatalytic Dynamic Kinetic Asymmetric Transformation. (Describes Phenylacetic acid activation and temperature control). Retrieved from 4[4]
-
Staudinger, H. (Original works on Ketene formation). Context provided by UNT Digital Library: Ketene Reactions. Retrieved from 7
-
BenchChem. (2025).[3][6] Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. (Analogous hindered amide synthesis). Retrieved from 3
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-(2-ethylphenyl)-2,2-diphenylacetamide
In the landscape of pharmaceutical research and drug development, the meticulous and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2-ethylphenyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry. Furthermore, it presents a comparative overview of alternative analytical techniques, including Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR), offering researchers a comprehensive toolkit for the structural elucidation and purity assessment of this and structurally related molecules.
The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural analysis of organic molecules in solution.[1][2] The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and electronic structure.
Predicted ¹H NMR Spectrum of N-(2-ethylphenyl)-2,2-diphenylacetamide
A predicted ¹H NMR spectrum of the title compound was generated using advanced computational software. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below. This prediction is based on established empirical models and a vast database of known chemical shifts.[3][4]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH | ~ 8.0 - 8.5 | s | 1H |
| Aromatic (Diphenyl) | ~ 7.2 - 7.5 | m | 10H |
| Aromatic (Ethylphenyl) | ~ 7.0 - 7.3 | m | 4H |
| CH (methine) | ~ 5.1 | s | 1H |
| CH₂ (ethyl) | ~ 2.6 | q | 2H |
| CH₃ (ethyl) | ~ 1.2 | t | 3H |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Analysis and Interpretation
The predicted spectrum reveals several key features:
-
Amide Proton (NH): A singlet is expected in the downfield region (around 8.0-8.5 ppm). The exact chemical shift of this proton can be highly dependent on the solvent, concentration, and temperature due to its acidic nature and potential for hydrogen bonding.[5]
-
Aromatic Protons: Two distinct multiplets are anticipated in the aromatic region (7.0-7.5 ppm). The ten protons of the two phenyl rings on the acetamide moiety are expected to be largely equivalent, giving rise to a complex multiplet. The four protons of the 2-ethylphenyl group will also appear in this region, with their splitting patterns influenced by their substitution pattern.
-
Methine Proton (CH): A singlet corresponding to the single proton of the diphenylmethyl group is predicted around 5.1 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the two phenyl rings.
-
Ethyl Group Protons (CH₂ and CH₃): The ethyl substituent on the N-phenyl ring will present as a quartet for the methylene (CH₂) protons at approximately 2.6 ppm and a triplet for the methyl (CH₃) protons at around 1.2 ppm. This classic ethyl pattern arises from the coupling between the adjacent methylene and methyl groups.
Caption: Molecular structure of N-(2-ethylphenyl)-2,2-diphenylacetamide.
A Comparative Analysis of Alternative Techniques
While ¹H NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete and robust characterization of a compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[6][7]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound.
-
α-Cleavage: A prominent fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. This would lead to the formation of a diphenylmethyl cation ([CH(Ph)₂]⁺) at m/z 167.
-
Amide Bond Cleavage: Cleavage of the amide C-N bond can also occur, leading to the formation of a diphenylacetyl cation ([O=C-CH(Ph)₂]⁺) and a 2-ethylaniline radical cation.
-
Loss of Ethyl Group: Fragmentation of the N-(2-ethylphenyl) moiety can result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and nebulizing gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, observing the protonated molecule [M+H]⁺ or other adducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. For a synthesized compound, HPLC is crucial for assessing purity and can be used for purification.[8][9][10]
Methodology:
A reversed-phase HPLC method with UV detection is generally suitable for the analysis of aromatic amides.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B and increase to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 254 nm for aromatic compounds).
-
-
Analysis: Inject the sample and record the chromatogram. The purity of the compound can be determined by the area percentage of the main peak.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
Expected Characteristic Peaks:
-
N-H Stretch: A sharp absorption band around 3300-3500 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.[12]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed structural information, connectivity, stereochemistry | Unambiguous structure determination | Requires soluble sample, relatively low sensitivity |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample amount | Isomers may not be distinguishable, fragmentation can be complex |
| HPLC | Purity assessment, quantification, separation of mixtures | High resolution, quantitative | Does not provide detailed structural information on its own |
| FTIR | Identification of functional groups | Fast, easy to use, non-destructive | Provides limited structural information, not suitable for complex mixtures |
Conclusion
The comprehensive characterization of N-(2-ethylphenyl)-2,2-diphenylacetamide necessitates a multi-faceted analytical approach. While ¹H NMR spectroscopy provides the foundational structural information, techniques such as Mass Spectrometry, HPLC, and FTIR offer complementary and crucial data regarding molecular weight, purity, and the presence of key functional groups. By integrating the insights from each of these methods, researchers can achieve a high level of confidence in the identity and quality of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.
Caption: A typical analytical workflow for the characterization of a synthesized compound.
References
-
Chemdraw tutorial 4 - Prediction of NMR. (2021). YouTube. [Link]
-
Comparing NMR Methods in ChemDraw and Gaussian. (2017). Gaussian, Inc.[Link]
-
1 h nmr spectrum using chemdraw | PPTX. (n.d.). Slideshare. [Link]
- Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. (1990). Rapid Communications in Mass Spectrometry, 4(12), 498-499.
- 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). (2003).
-
How to predict NMR Shifts of any compound using ChemDraw ? (2020). YouTube. [Link]
- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Comptes Rendus Chimie, 25, 83-95.
- A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. (2014). Rapid Communications in Mass Spectrometry, 28(15), 1735-1742.
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
Predict & Compare. (n.d.). Mestrelab Research. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
-
1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. [Link]
-
Starting Guide to NMRPredict Desktop. (2010). Mestrelab Research. [Link]
-
1H NMR Chemical Shift. (2022). Oregon State University. [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. [Link]
-
nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. [Link]
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20286.
-
NMR resurrect - Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
-
MestreNova Quick Guide. (n.d.). University of California, Irvine. [Link]
-
MestreNova Tutorial : A quick guide on NMR analysis processing. (2017). YouTube. [Link]
-
Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. (2022). YouTube. [Link]
-
ATR FT-IR spectra of the samples with different n-values. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. (2016). Iranian Journal of Pharmaceutical Research, 15(2), 489-496.
- Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. (2024). Journal of Analytical Chemistry, 79(4), 456-463.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2017). Journal of Applied Pharmaceutical Science, 7(05), 159-165.
-
ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. (n.d.). SciSpace. [Link]
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules, 23(7), 1563.
- Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. (2023). Pharmaceuticals, 16(1), 77.
- A simple, fast, low cost, HPLC/UV validated method for determination of flutamide: Application to protein binding studies. (2016). Iranian Journal of Pharmaceutical Research, 15(2), 489-496.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.
- Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. (2018). PLoS One, 13(8), e0202059.
- ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. (2009). Spectroscopy, 23(3-4), 131-139.
-
ATR FT-IR spectra of 4,5-dicyano-N,N... (n.d.). ResearchGate. [Link]
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- 1. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]
- 2. gaussian.com [gaussian.com]
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- 6. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. A simple, fast, low cost, HPLC/UV... preview & related info | Mendeley [mendeley.com]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to High-Resolution Mass Spectrometry Analysis of N-(2-ethylphenyl)-2,2-diphenylacetamide
This guide provides an in-depth analysis of the high-resolution mass spectrometry (HRMS) data for N-(2-ethylphenyl)-2,2-diphenylacetamide, a molecule of interest in pharmaceutical and forensic analysis. We will explore its fragmentation behavior, compare it with structurally similar compounds, and present a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply HRMS techniques for the confident identification of N-substituted diphenylacetamides.
Introduction: The Analytical Challenge of Substituted Diphenylacetamides
N-(2-ethylphenyl)-2,2-diphenylacetamide belongs to a class of compounds that can be challenging to characterize definitively using low-resolution mass spectrometry due to the potential for isobaric interferences and structurally similar analogues. In drug development, such molecules may appear as process impurities or metabolites, and their unambiguous identification is a regulatory and safety imperative.[1][2][3] High-resolution mass spectrometry offers the necessary mass accuracy and resolving power to determine the elemental composition and elucidate the structure of these compounds with high confidence.[2]
This guide will focus on two primary HRMS platforms: Orbitrap and Time-of-Flight (TOF) mass spectrometers, which are the gold standards for small molecule characterization.[2] We will delve into the principles of collision-induced dissociation (CID) to understand the fragmentation pathways that provide the structural fingerprint of our target molecule.[4]
Theoretical HRMS Data and Predicted Fragmentation
Molecular Formula: C₂₂H₂₁NO Monoisotopic Mass: 315.16231 Da
Expected Protonated Molecule [M+H]⁺:
-
Theoretical m/z: 316.16964
A critical aspect of structural elucidation is tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce product ions. For N-substituted diphenylacetamides, fragmentation is typically induced by collision with an inert gas (e.g., nitrogen or argon) in a process known as collision-induced dissociation (CID).[4][5]
A study on the fragmentation of deprotonated N,2-diphenylacetamides provides valuable insights into the expected fragmentation pathways.[6] Although this study was conducted in negative ion mode, the fundamental cleavage points of the amide bond and adjacent structures are highly relevant. For our target molecule in positive ion mode, we can predict the following key fragmentation pathways:
-
Cleavage of the Amide Bond: The most common fragmentation for amides involves the cleavage of the C-N bond, leading to the formation of a diphenylmethylium ion and a neutral loss of the N-(2-ethylphenyl)acetamide moiety.
-
Formation of the Diphenylmethylium Ion: A prominent peak is expected at m/z 167.0855 corresponding to the stable [C₁₃H₁₁]⁺ ion.
-
Formation of the N-(2-ethylphenyl)aminium Ion: Cleavage can also result in the formation of the protonated N-(2-ethylphenyl)amine, with an expected peak at m/z 122.0964 corresponding to [C₈H₁₂N]⁺.
The following Graphviz diagram illustrates the predicted fragmentation pathway for N-(2-ethylphenyl)-2,2-diphenylacetamide.
Caption: Predicted CID fragmentation pathway of protonated N-(2-ethylphenyl)-2,2-diphenylacetamide.
Comparative Analysis with Structurally Related Compounds
To provide a robust comparison, we will examine the HRMS data of several structurally related N-substituted diphenylacetamides. This comparison highlights how small changes in the substituent on the nitrogen atom can be differentiated using HRMS.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key Fragments (m/z) & Structural Assignment |
| N-(2-ethylphenyl)-2,2-diphenylacetamide | C₂₂H₂₁NO | 315.16231 | 316.16964 | 167.0855 ([C₁₃H₁₁]⁺), 122.0964 ([C₈H₁₂N]⁺) |
| N-ethyl-2,2-diphenylacetamide[7] | C₁₆H₁₇NO | 239.13101 | 240.13834 | 167.0855 ([C₁₃H₁₁]⁺), 58.0651 ([C₂H₆N]⁺) |
| N,N-diethyl-2,2-diphenylacetamide[8] | C₁₈H₂₁NO | 267.16231 | 268.16964 | 167.0855 ([C₁₃H₁₁]⁺), 100.1121 ([C₆H₁₄N]⁺) |
| 2,2-Diphenylacetamide[9] | C₁₄H₁₃NO | 211.09971 | 212.10704 | 167.0855 ([C₁₃H₁₁]⁺) |
Key Observations:
-
The diphenylmethylium ion (m/z 167.0855) is a common, diagnostic fragment for all these compounds, confirming the presence of the diphenylacetamide core structure.
-
The second key fragment, corresponding to the N-substituent, is highly diagnostic and allows for the unambiguous differentiation of these analogues. The high mass accuracy of HRMS is crucial for assigning the correct elemental composition to this fragment.
Recommended Experimental Protocol for HRMS Analysis
This section provides a detailed, step-by-step methodology for the acquisition of high-quality HRMS data for N-(2-ethylphenyl)-2,2-diphenylacetamide and related compounds.
Objective: To obtain accurate mass measurements for the precursor and product ions to confirm the elemental composition and elucidate the structure.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Agilent Q-TOF).[10][11][12]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
N-(2-ethylphenyl)-2,2-diphenylacetamide reference standard
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 water:acetonitrile.
-
-
UHPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Orbitrap Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1):
-
Resolution: 120,000.[11]
-
Scan Range: m/z 100-500.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS (dd-MS2):
-
Activation Type: HCD (Higher-energy Collisional Dissociation).[4]
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV).
-
Resolution: 30,000.
-
Isolation Window: 1.0 m/z.
-
-
Rationale for Experimental Choices:
-
UHPLC: Provides excellent chromatographic separation, reducing matrix effects and ensuring that the mass spectrometer analyzes a pure compound.
-
ESI+: Amides readily form protonated molecules [M+H]⁺ in the presence of an acid like formic acid.
-
High Resolution: A resolution of 120,000 is sufficient to resolve the isotopic pattern and achieve sub-5 ppm mass accuracy, which is essential for molecular formula determination.[2][11]
-
HCD: This fragmentation technique is performed in a collision cell external to the main trap, which minimizes low-mass cutoff issues and provides rich fragmentation spectra.[4]
The following diagram outlines the experimental workflow.
Caption: A typical experimental workflow for the HRMS analysis of small molecules.
Instrument Comparison: Orbitrap vs. TOF
Both Orbitrap and TOF technologies are capable of high-resolution analysis, but they have distinct advantages.
| Feature | Orbitrap (e.g., Q Exactive) | Time-of-Flight (TOF) (e.g., Agilent Q-TOF) |
| Resolution | Typically higher, up to >240,000.[13] Resolution is inversely proportional to scan speed. | Good resolution, but generally lower than the highest-end Orbitraps for small molecules.[10][14] |
| Mass Accuracy | Excellent (<1-3 ppm) with internal or external calibration.[15] | Excellent (<5 ppm) with frequent calibration. |
| Dynamic Range | Good, but can be limited by the space charge capacity of the C-trap.[13] | Generally wider intra-scan dynamic range.[13] |
| Scan Speed | Slower scan speeds are required for the highest resolution.[13] | Very fast acquisition rates, beneficial for fast chromatography. |
| Suitability | Ideal for applications requiring the highest resolution and mass accuracy for confident structural elucidation and unknown identification.[10][16] | Excellent for screening applications and coupling with very fast chromatographic separations. |
For the specific task of identifying N-(2-ethylphenyl)-2,2-diphenylacetamide as a potential impurity or metabolite, an Orbitrap-based instrument would be preferable due to its superior resolution, which can aid in distinguishing the target from any closely eluting, near-isobaric interferences.[10]
Conclusion
The confident characterization of N-(2-ethylphenyl)-2,2-diphenylacetamide is readily achievable with modern high-resolution mass spectrometry. By leveraging the high mass accuracy of HRMS for both precursor and product ions, analysts can determine the elemental composition and use the diagnostic fragmentation pattern to unambiguously identify the molecule and differentiate it from structural analogues. The combination of UHPLC for separation and a high-resolution instrument like an Orbitrap for detection provides a powerful and reliable workflow for researchers in pharmaceutical development and other scientific disciplines.
References
-
Impurity Profiling with HRMS - Toref-Standards. (2023, July 18). Toref-Standards. [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
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Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021, June 26). Metabolomics Blog. [Link]
-
Case Study: Identifying Unknown Impurities using High-Resolution Mass Spectrometry. (2026, February 13). ResolveMass Laboratories Inc.[Link]
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High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc.[Link]
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Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation. (2025, February 27). Emery Pharma. [Link]
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-
Collision-Based Ion-activation and Dissociation. (2025, July 30). AnalyteGuru - Thermo Fisher Scientific. [Link]
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A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. (2014, August 15). PubMed. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]
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Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Technology Networks. [Link]
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Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. [Link]
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2,2-Diphenylacetamide. PubChem. [Link]
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Collision-Induced Dissociation. De Gruyter. [Link]
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2,2-diphenyl-n-ethylacetamide. PubChemLite. [Link]
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A Comparative Guide to the Determination and Validation of the Melting Point for N-(2-ethylphenyl)-2,2-diphenylacetamide
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's melting point is a fundamental yet critical step in its characterization. It serves as a primary indicator of purity and is a key parameter for identification. This guide provides an in-depth technical comparison of methodologies for determining and validating the melting point of a novel or less-characterized compound, using N-(2-ethylphenyl)-2,2-diphenylacetamide as a case study.
The structure of this guide is designed to walk the reader through the entire process, from understanding the compound's origin to the rigorous validation of the analytical method for its melting point determination. We will explore both classical and modern instrumental techniques, emphasizing the "why" behind experimental choices to ensure scientific integrity and trustworthiness in the generated data.
Context: Synthesis of N-(2-ethylphenyl)-2,2-diphenylacetamide
To appreciate the nuances of melting point determination, it is helpful to understand the synthetic origin of the compound, as impurities from the synthesis can significantly affect the melting range. A plausible and common method for the synthesis of N-substituted amides is the reaction of an acyl chloride with an amine.[1][2][3][4][5]
In this case, N-(2-ethylphenyl)-2,2-diphenylacetamide can be synthesized by the nucleophilic acyl substitution reaction between diphenylacetyl chloride and 2-ethylaniline.
Reaction Scheme:
(Diphenylacetyl chloride) + (2-ethylaniline) → N-(2-ethylphenyl)-2,2-diphenylacetamide + HCl
A base, such as pyridine or a tertiary amine, is typically used to neutralize the hydrochloric acid byproduct.[4] Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents used during purification. The presence of these impurities will typically lead to a depression and broadening of the observed melting range.
Methodologies for Melting Point Determination: A Comparative Analysis
We will compare two widely used methods for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
2.1. Capillary Melting Point Determination
This technique relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube heated in a controlled manner.
-
Sample Preparation:
-
Ensure the synthesized N-(2-ethylphenyl)-2,2-diphenylacetamide is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant.
-
Finely powder the sample to ensure uniform packing.
-
Charge a capillary tube (one end sealed) with the powdered sample to a height of 2.5-3.5 mm by tapping it gently on a hard surface.[6][7]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a heating block and a suitable means for temperature measurement.
-
-
Measurement:
-
First, perform a rapid preliminary determination to find the approximate melting point.[7]
-
For the accurate determination, heat the block to a temperature about 5°C below the expected melting point.
-
Insert the capillary tube.
-
Increase the temperature at a constant rate of 1°C per minute.[6][8]
-
Record the temperature at which the substance begins to collapse or shrink (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting range of the substance.
-
Caption: Workflow for Capillary Melting Point Determination.
2.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It provides a more detailed and quantitative analysis of the melting process.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried, powdered N-(2-ethylphenyl)-2,2-diphenylacetamide into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Apparatus Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program. A typical program would involve an initial equilibration step followed by a linear temperature ramp.
-
-
Measurement:
-
Heat the sample at a controlled rate, for example, 10°C per minute, under an inert nitrogen atmosphere.
-
The instrument records the heat flow to the sample relative to the reference.
-
The melting process is observed as an endothermic peak on the DSC thermogram. The extrapolated onset temperature, peak temperature, and the integrated area of the peak (enthalpy of fusion) are determined.
-
Caption: Workflow for DSC Melting Point Determination.
2.3. Comparison of Methods
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change | Measurement of heat flow difference |
| Sample Size | Small (a few mg) | Small (2-5 mg) |
| Precision | Lower, operator-dependent | Higher, instrument-based[11] |
| Information | Melting range | Onset temp, peak temp, enthalpy of fusion, purity estimation[12] |
| Throughput | Can be low to moderate | Can be automated for higher throughput |
| Cost | Lower initial investment | Higher initial investment |
Validation of the Melting Point Determination Method
Method validation is crucial to ensure that the chosen analytical procedure is suitable for its intended purpose.[13][14] The validation of a melting point determination method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][15][16]
3.1. Calibration and Accuracy
The accuracy of the temperature measurement must be verified. This is achieved by determining the melting points of certified reference standards (CRSs) and comparing the observed values to the certified values.
Protocol:
-
Select at least three CRSs with melting points that bracket the expected melting point of N-(2-ethylphenyl)-2,2-diphenylacetamide. A selection of commercially available standards is provided in the table below.[17][18][19][20][21]
-
Determine the melting point of each CRS in triplicate using the chosen method (capillary or DSC).
-
Compare the mean observed melting point to the certified value. The apparatus is considered calibrated if the measured values are within the acceptance limits specified for the reference standards.[6]
Table of Certified Reference Standards:
| Reference Standard | Certified Melting Point (°C) |
| Vanillin | 81 - 83 |
| Acetanilide | 113 - 116[21] |
| Phenacetin | 134 - 136[18] |
| Sulfanilamide | 164 - 166[18] |
| Caffeine | 235 - 238[18] |
3.2. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability: Determined by analyzing the same sample multiple times (e.g., n=6) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Evaluates the effect of random events on the precision of the method. This can be assessed by having different analysts perform the analysis on different days or using different equipment.
Hypothetical Validation Data (DSC Method):
| Parameter | Analyst 1 / Day 1 (°C) | Analyst 2 / Day 2 (°C) |
| Repeatability | 150.2, 150.4, 150.1, 150.3, 150.2, 150.4 | - |
| Mean | 150.27 | - |
| Std. Dev. | 0.12 | - |
| RSD (%) | 0.08% | - |
| Intermediate Precision | - | 150.5, 150.3, 150.6, 150.4, 150.5, 150.3 |
| Mean | - | 150.43 |
| Std. Dev. | - | 0.12 |
| RSD (%) | - | 0.08% |
3.3. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities. For melting point determination, the presence of impurities typically results in a lower and broader melting range. This can be demonstrated by "spiking" the pure N-(2-ethylphenyl)-2,2-diphenylacetamide with known impurities (e.g., starting materials) and observing the effect on the melting point.
Overall Validation Workflow
Caption: Workflow for Melting Point Method Validation.
Conclusion
The determination of the melting point of a new chemical entity like N-(2-ethylphenyl)-2,2-diphenylacetamide requires a systematic and scientifically sound approach. While the capillary method is a simple and accessible technique, Differential Scanning Calorimetry offers superior precision and provides more comprehensive data, including the enthalpy of fusion, which can be valuable for further physicochemical characterization.
Regardless of the chosen method, rigorous validation according to ICH Q2(R1) guidelines is paramount to ensure the reliability and accuracy of the results. By carefully assessing parameters such as accuracy, precision, and specificity, researchers can be confident that the determined melting point is a true and reliable characteristic of the compound. This foundational data is indispensable for subsequent stages of research and development, from quality control to regulatory submissions.
References
-
METTLER TOLEDO. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Certified Reference Standards. Retrieved from [Link]
-
Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Grasas y Aceites. (2001). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Retrieved from [Link]
-
Reagecon. (n.d.). Melting Point Standards. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Journal of Nanotechnology & Advanced Materials. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]
-
BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
